molecular formula C12H17NO3S B1421476 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol CAS No. 1086392-68-8

4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol

Cat. No. B1421476
M. Wt: 255.34 g/mol
InChI Key: HQLHLHBFYKVFRC-UHFFFAOYSA-N
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Description

“4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol” is an organic compound with the molecular formula C12H17NO3S . It has a molecular weight of 255.34 . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for “4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol” is 1S/C12H17NO3S/c1-17(15,16)11-4-2-10(3-5-11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its structural formula.


Physical And Chemical Properties Analysis

“4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol” is an off-white solid . It has a molecular weight of 255.34 .

Scientific Research Applications

1. Inhibition of Membrane-bound Phospholipase A2

4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol derivatives have been studied for their ability to inhibit membrane-bound phospholipase A2. This inhibition can reduce myocardial infarction size in coronary occluded rats (Oinuma et al., 1991).

2. Interaction with Human Beta(3)-Adrenergic Receptor

Derivatives of 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol have been evaluated for their biological activity on the human beta(3)-adrenergic receptor. Some derivatives are potent full agonists at the beta(3) receptor, with selectivity over beta(1)- and beta(2)-ARs (Hu et al., 2001).

3. Cholinesterase Inhibitor Activity

Some derivatives of 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol have been synthesized and screened for their cholinesterase inhibitory activities. They exhibit promising results as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Khalid et al., 2014).

4. Antimicrobial Activity

Some synthesized compounds containing the 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol scaffold have shown moderate to talented antimicrobial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

5. Bioconjugation Applications

4-(Methylsulfonyl)phenyl piperidine-4-carboxylate has been used as an initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride, leading to polymers with potential applications in bioconjugation (Borova et al., 2021).

6. Fluorescent Properties and Redox Behaviour

Complexes involving 4-methyl-piperidine-carbodithioate, a related compound, demonstrate interesting fluorescent properties and redox behavior, which could be relevant in various scientific applications (Nath et al., 2016).

properties

IUPAC Name

4-(4-methylsulfonylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-17(15,16)11-4-2-10(3-5-11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHLHBFYKVFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678262
Record name 4-[4-(Methanesulfonyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol

CAS RN

1086392-68-8
Record name 4-Piperidinol, 4-[4-(methylsulfonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Methanesulfonyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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